3-Biphenylacetic acid, 4'-chloro-
Overview
Description
Synthesis Analysis
The synthesis of 3-Biphenylacetic acid, 4'-chloro-, involves several steps, including the regioselective bromination of precursors and subsequent reactions to introduce the chloro group at the specific position on the biphenyl structure. For example, the synthesis of related compounds often involves halogenation reactions, etherification, and the use of various organic synthesis techniques to achieve the desired substitution pattern on the biphenyl scaffold (Tamura et al., 1981).
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid, 4'-chloro-, and its derivatives have been characterized using techniques such as X-ray diffraction, which provides insights into the arrangement of atoms within the crystal lattice and the nature of intermolecular interactions. For example, co-crystals of related compounds have demonstrated specific hydrogen bonding and π-π stacking interactions, indicative of the potential for complex formation and molecular recognition processes (Ngoma Tchibouanga & Jacobs, 2020).
Chemical Reactions and Properties
3-Biphenylacetic acid, 4'-chloro-, undergoes various chemical reactions that modify its structure and properties. These reactions include esterification, amide formation, and interactions with amines to form salts. The compound's reactivity is influenced by the presence of the chloro group, which affects its electronic properties and the acidity of the acetic acid moiety (Gaviraghi et al., 1977).
Physical Properties Analysis
The physical properties of 3-Biphenylacetic acid, 4'-chloro-, including its melting point, solubility, and thermal stability, are crucial for its handling and application in chemical syntheses. The compound's stability is particularly relevant for its use in organic reactions, where conditions such as temperature and solvent choice can significantly impact reaction outcomes. The crystalline structure and thermal behavior of related compounds have been extensively studied, providing a basis for understanding the physical characteristics of 3-Biphenylacetic acid, 4'-chloro- (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties of 3-Biphenylacetic acid, 4'-chloro-, such as its acidity, reactivity towards nucleophiles, and potential for forming derivatives, are central to its utility in chemical research. The presence of both the biphenyl structure and the chloro substituent contribute to its unique reactivity profile, enabling its use in the synthesis of a wide range of chemical compounds. Studies on similar compounds have highlighted the impact of substitution patterns on chemical reactivity and the formation of specific reaction products (Byron et al., 1966).
Scientific Research Applications
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Synthetic Organic Chemistry and Natural Products
- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
- Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry .
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized from biphenyl compounds, have found applications in the agrochemical and pharmaceutical industries .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Herbicidal Applications
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Biological Potential of Indole Derivatives
- Indole derivatives, which can be synthesized from biphenyl compounds, have shown diverse biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
- Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative of indole .
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Pharmacological Activity and Bioavailability Enhancement
- The non-steroidal anti-inflammatory drug 4-biphenylacetic acid (BPAA) has been studied for its gastric tolerability, absorption, and pharmacological activity .
- When BPAA was used as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs, it showed increased absorption and enhanced anti-inflammatory activity .
- The BPAA-DM-βCyD complex showed the most effective enhancement in the bioavailability of BPAA .
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Antioxidant and Radioprotective Properties
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Antiviral Activity of Indole Derivatives
- Indole derivatives, which can be synthesized from biphenyl compounds, have shown antiviral activity .
- For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-Inflammatory Activity of Indole Derivatives
- Indole derivatives also have anti-inflammatory activity .
- For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
- Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents .
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Antioxidant and Radioprotective Properties of 3-Hydroxy-4-Pyranones
Safety And Hazards
properties
IUPAC Name |
2-[3-(4-chlorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDBVZDEVXUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226754 | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid, 4'-chloro- | |
CAS RN |
75852-50-5 | |
Record name | 4′-Chloro[1,1′-biphenyl]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75852-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075852505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Biphenylacetic acid, 4'-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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